molecular formula C10H13FN2O2 B14181191 N~3~-[(4-Fluorophenyl)methyl]-N-hydroxy-beta-alaninamide CAS No. 919997-06-1

N~3~-[(4-Fluorophenyl)methyl]-N-hydroxy-beta-alaninamide

Cat. No.: B14181191
CAS No.: 919997-06-1
M. Wt: 212.22 g/mol
InChI Key: UDBGHQWJUUELAY-UHFFFAOYSA-N
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Description

N~3~-[(4-Fluorophenyl)methyl]-N-hydroxy-beta-alaninamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a fluorophenyl group, which is known for its influence on the biological activity of molecules, making it a valuable subject for studies in medicinal chemistry and other scientific disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N3-[(4-Fluorophenyl)methyl]-N-hydroxy-beta-alaninamide typically involves the reaction of 4-fluorobenzylamine with beta-alanine derivatives under specific conditions. One common method includes the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This can involve the use of more efficient catalysts and solvents, as well as continuous flow reactors to enhance reaction rates and scalability. The choice of reagents and conditions is critical to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N~3~-[(4-Fluorophenyl)methyl]-N-hydroxy-beta-alaninamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-hydroxy-beta-alaninamide derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N~3~-[(4-Fluorophenyl)methyl]-N-hydroxy-beta-alaninamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N3-[(4-Fluorophenyl)methyl]-N-hydroxy-beta-alaninamide exerts its effects involves its interaction with specific molecular targets. The fluorophenyl group enhances the compound’s ability to bind to enzymes and receptors, influencing various biochemical pathways. This interaction can modulate the activity of these targets, leading to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~3~-[(4-Fluorophenyl)methyl]-N-hydroxy-beta-alaninamide is unique due to its specific structural features, including the combination of a fluorophenyl group and a beta-alaninamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

CAS No.

919997-06-1

Molecular Formula

C10H13FN2O2

Molecular Weight

212.22 g/mol

IUPAC Name

3-[(4-fluorophenyl)methylamino]-N-hydroxypropanamide

InChI

InChI=1S/C10H13FN2O2/c11-9-3-1-8(2-4-9)7-12-6-5-10(14)13-15/h1-4,12,15H,5-7H2,(H,13,14)

InChI Key

UDBGHQWJUUELAY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CNCCC(=O)NO)F

Origin of Product

United States

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